tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenylmethoxyphenyl group, and a but-3-en-2-yl group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate is used as a protecting group for amines. It helps in the synthesis of complex molecules by temporarily masking reactive sites.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
Phenylmethoxyphenyl derivatives: Compounds with similar aromatic structures.
But-3-en-2-yl derivatives: Compounds with similar alkenyl groups.
Uniqueness
tert-Butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate is unique due to its combination of functional groups. This unique structure provides specific reactivity and selectivity in chemical reactions, making it valuable in various applications.
Properties
Molecular Formula |
C22H27NO3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-5-19(23-21(24)26-22(2,3)4)15-17-11-13-20(14-12-17)25-16-18-9-7-6-8-10-18/h5-14,19H,1,15-16H2,2-4H3,(H,23,24)/t19-/m1/s1 |
InChI Key |
QGOBLSJGEMJRKQ-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=C |
Origin of Product |
United States |
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